![molecular formula C16H20O3 B14307237 Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate CAS No. 113825-40-4](/img/structure/B14307237.png)
Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate is an organic compound with a complex structure that includes a biphenyl core, a methoxy group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the following steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Reduction: The biphenyl core is then partially reduced to form the tetrahydro derivative.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Methoxylation: Finally, a methoxy group is introduced through a methylation reaction using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully hydrogenated biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1,2,3,4-tetrahydro-1-isoquinolinecarboxylate: Similar in structure but with an isoquinoline core.
Naphthalene, 1,2,3,4-tetrahydro-: A related compound with a naphthalene core.
1,1’-Biphenyl, 3-methyl-: A biphenyl derivative with a methyl group.
Uniqueness
Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.
Propiedades
Número CAS |
113825-40-4 |
|---|---|
Fórmula molecular |
C16H20O3 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
ethyl 4-(4-methoxyphenyl)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H20O3/c1-3-19-16(17)14-6-4-12(5-7-14)13-8-10-15(18-2)11-9-13/h6,8-12H,3-5,7H2,1-2H3 |
Clave InChI |
WQDUDFIWPRYPLV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CCC(CC1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


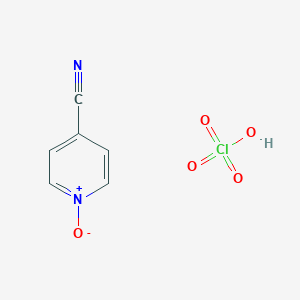
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
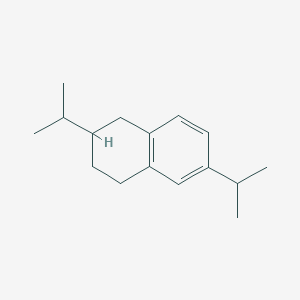

![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)
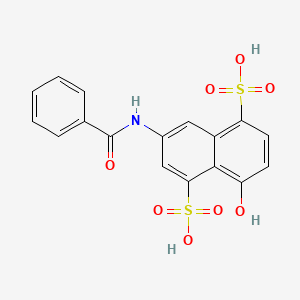

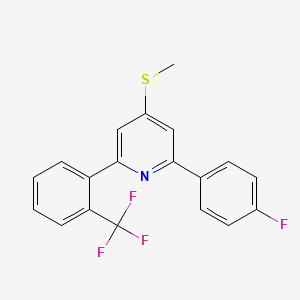
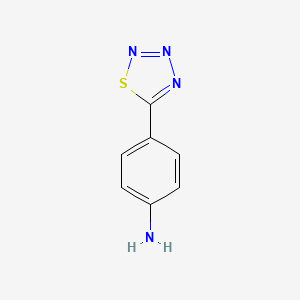

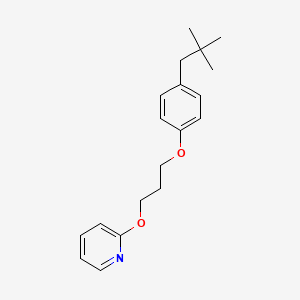
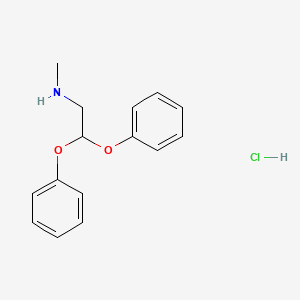
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)
